molecular formula C8H9BrS B1521608 1-(3-Bromophenyl)ethane-1-thiol CAS No. 1152542-53-4

1-(3-Bromophenyl)ethane-1-thiol

Cat. No.: B1521608
CAS No.: 1152542-53-4
M. Wt: 217.13 g/mol
InChI Key: IPIISTLVMBSZPO-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)ethane-1-thiol is an organic compound characterized by a bromophenyl group attached to an ethane-1-thiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-bromophenylmagnesium bromide with ethanethiol in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain a high-purity product.

Chemical Reactions Analysis

1-(3-Bromophenyl)ethane-1-thiol undergoes various types of chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The bromine atom can be reduced to form the corresponding bromoalkane.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, sodium hypochlorite, or iodine.

  • Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Aqueous or alcoholic solutions of sodium hydroxide or ammonia.

Major Products Formed:

  • Disulfides, sulfonic acids, bromoalkanes, and substituted phenyl compounds.

Scientific Research Applications

1-(3-Bromophenyl)ethane-1-thiol has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in the study of protein interactions and enzyme inhibition.

  • Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)ethane-1-thiol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

1-(3-Bromophenyl)ethane-1-thiol is similar to other bromophenyl compounds, such as 1-(4-bromophenyl)ethane-1-thiol and 1-(2-bromophenyl)ethane-1-thiol. These compounds differ in the position of the bromine atom on the phenyl ring, which can influence their reactivity and biological activity. The uniqueness of this compound lies in its specific structural features and the resulting chemical properties.

List of Similar Compounds

  • 1-(4-bromophenyl)ethane-1-thiol

  • 1-(2-bromophenyl)ethane-1-thiol

  • 1-(3-bromophenyl)propane-1-thiol

  • 1-(3-bromophenyl)ethanol

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-bromophenyl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIISTLVMBSZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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